Product packaging for 1-Palmitoyl-2-[3-(diphenylhexatriene)propanoyl]-sn-phosphatidylcholine(Cat. No.:CAS No. 98014-38-1)

1-Palmitoyl-2-[3-(diphenylhexatriene)propanoyl]-sn-phosphatidylcholine

Cat. No.: B130645
CAS No.: 98014-38-1
M. Wt: 782.0 g/mol
InChI Key: KUICZDXXMCRPHS-LZYLQXPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dphppc (1-Palmitoyl-2-[3-(diphenylhexatriene)propanoyl]-sn-phosphatidylcholine) is an environment-sensitive fluorescent phospholipid probe extensively used in biophysical research to investigate the properties and behaviors of lipid membranes. Its core research value lies in its ability to mimic native phospholipids closely while providing a sensitive readout of its local environment, making it ideal for monitoring membrane fusion, lateral organization, and lipid dynamics. A key characteristic of Dphppc is its concentration-dependent fluorescence lifetime, which is explained by a dimerization model where probe molecules self-associate within the bilayer. This dimerization alters the symmetry of the excited state, leading to self-quenching and a reduced fluorescence lifetime at higher probe concentrations. Researchers leverage this property in membrane fusion assays; when two labeled membranes fuse, the probe dilutes, leading to an increase in fluorescence intensity and lifetime that can be precisely quantified . Unlike some fluorescent lipids, Dphppc is designed to not interchange rapidly between membranes and has minimal impact on natural bilayer packing, ensuring more reliable experimental data . With a high extinction coefficient and quantum yield, it is a robust tool for advanced techniques like phase and modulation fluorimetry . This product is supplied with a purity of >99% and must be stored at -20°C. Dphppc is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H68NO8P B130645 1-Palmitoyl-2-[3-(diphenylhexatriene)propanoyl]-sn-phosphatidylcholine CAS No. 98014-38-1

Properties

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-[3-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]propanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H68NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-24-29-44(47)51-38-43(39-53-55(49,50)52-37-36-46(2,3)4)54-45(48)35-34-42-32-30-41(31-33-42)28-21-18-17-20-25-40-26-22-19-23-27-40/h17-23,25-28,30-33,43H,5-16,24,29,34-39H2,1-4H3/b18-17+,25-20+,28-21+/t43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUICZDXXMCRPHS-LZYLQXPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H68NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98014-38-1, 117142-43-5
Record name 1-Palmitoyl-2-((2-(4-(6-phenyl-1,3,4-hexatrienyl)phenyl)ethyl)carbonyl)-3-phosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098014381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-(Diphenylhexatrienyl)propanoyl)-3-palmitoylphosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117142435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Advanced Synthetic Methodologies for Dphppc and Its Analogues

Strategies for the Preparation of Phospholipid Precursors for DPHpPC Synthesis

The preparation of optically pure precursors is a crucial initial step in phospholipid synthesis. sn-glycero-3-phosphocholine (GPC) is an ideal starting material due to its inherent chirality, which mirrors that found in natural phospholipids (B1166683). mdpi.com GPC can be obtained through the alkaline hydrolysis of natural lecithins, preserving its natural stereoisomeric structure. phospholipid-research-center.com

A common approach involves the use of glycerol (B35011) derivatives as starting materials. For instance, the synthesis of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), an analogue of DPHpPC, can be achieved from sn-glycero-3-phosphocholine using Steglich esterification. frontiersin.org Another strategy for synthesizing glycerophospholipids, including those with unsaturated acyl groups, involves lipase-catalyzed enantiotopic group selective acylation. tandfonline.com

The formation of phosphatidic acid (PA), a central precursor for membrane phospholipids, typically involves a three-step pathway mediated by PlsX, PlsY, and PlsC enzymes in bacteria. PlsX, an acyl-ACP:phosphate (B84403) transacylase, converts acyl-ACP into acylphosphate (acyl-PO4). Subsequently, PlsY, a glycerol 3-phosphate (G3P) acyltransferase, transfers the acyl group of acyl-PO4 to G3P to produce lysophosphatidic acid (LPA). unr.edu.ar In mammalian cells, phosphatidic acid synthesis begins with the addition of a fatty acyl-CoA to glycerol 3-phosphate at the sn-1 position, yielding lysophosphatidic acid. aocs.org

Optimization of Acylation Reactions in DPHpPC Synthesis

Acylation reactions are critical for attaching fatty acyl chains to the glycerol backbone. For symmetrical phospholipids like DPHpPC, a one-step process using activated acyl derivatives such as acylimidazolides or anhydrides, often with coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in combination with 4-(dimethylamino)pyridine (DMAP), can be employed. phospholipid-research-center.com Ultrasound-assisted base-catalyzed esterification of GPC has also been shown to yield phospholipids in over 80% yield within 2-6 hours. nih.gov

Research indicates that the efficiency of transacylation reactions in phospholipid synthesis can be influenced by the charge of the thioester reagent. A positively charged head group on the acylation reagent can stabilize the reaction intermediate, leading to more efficient transacylation. nih.gov

Phosphoryl migration, a rearrangement of lysophospholipids, is a significant challenge in phospholipid synthesis, particularly during deacylation-reacylation procedures. researchgate.netuzh.ch This phenomenon can lead to a mixture of α- and β-phospholipids, necessitating chromatographic separation. researchgate.net

Studies have shown that phosphoryl migration can be mitigated by increasing the pH of the deprotection solution and decreasing the temperature during the deprotection process. nih.govresearchgate.net Trace amounts of 1,3-diacyl-sn-glycero-2-phosphorylcholine, a product of phosphoryl migration, can significantly increase the stability of sonicated vesicles of 1,2-diacyl-sn-glycero-3-phosphorylcholine. uzh.ch

Reacylation is a key process in phospholipid remodeling, allowing for the incorporation of specific fatty acids into phospholipids. The deacylation-reacylation cycle, also known as the Lands cycle, involves the release of a fatty acid from a phospholipid by phospholipase A2 (PLA2), followed by the incorporation of another fatty acid by an acyl-CoA:1-acyl lysophospholipid acyltransferase. researchgate.net This cycle is crucial for incorporating exogenous polyunsaturated fatty acids (PUFAs) like arachidonic acid into phospholipids. researchgate.netmdpi.com

Novel reacylation approaches aim to improve the efficiency and specificity of fatty acid incorporation. For instance, the coenzyme A (CoA)-independent transacylation system can catalyze fatty acid transfer from phospholipids to lysophospholipids without CoA, preferring C20 and C22 polyunsaturated fatty acids. researchgate.net In yeast, glycerophosphocholine acyltransferase (Gpc1) reacylated glycerophosphocholine (GPC) to lysophosphatidylcholine (B164491) (LPC), which can then be converted to phosphatidylcholine (PC) by lysophospholipid acyltransferase (Ale1). researchgate.net

Stereoselective Synthesis of Core Structures Related to DPHpPC

Stereoselective synthesis is vital for producing phospholipids with defined stereochemistry, which is critical for their biological function. Glycerophospholipids are composed of phosphatidic acid, where fatty acids are esterified to the C1 and C2 positions of glycerol, and a phosphate group is esterified to the C3 position. nih.govfrontiersin.org Saturated fatty acids are typically attached at the C1 position, while unsaturated fatty acids are at the C2 position. nih.govfrontiersin.org

Methods for stereoselective synthesis often start from chiral precursors such as solketal (B138546) or D- and L-tartaric acids. nih.govfrontiersin.orgbeilstein-journals.org For example, enantiomers of solketal can be used as starting materials to yield chiral diacylglycerol (DAG) intermediates. nih.govfrontiersin.org Another approach involves the Sharpless asymmetric epoxidation of allyl alcohol to produce glycidyl (B131873) tosylate, which can then be reacted with a fatty alcohol to achieve regio- and stereoselective epoxide opening. beilstein-journals.org

The development of novel protecting groups, such as the 1,4-dimethoxynaphthyl-2-methyl ('DIMON') group, and stereospecific methods for accessing Z-vinyl ethers, has enabled reproducible and versatile synthetic routes to plasmalogens, which are a class of glycerophospholipids with an O-(Z)-vinyl ether at the sn-1 position. rsc.org

Elucidation of Membrane Biophysics Through Dphppc Spectroscopy

DPHpPC in the Assessment of Membrane Fusion Kinetics and Mechanisms

Distinguishing Lipid Mixing Events from Content Mixing in DPHpPC-Based Assays

DPHpPC-based assays are instrumental in differentiating between lipid mixing events and content mixing during membrane fusion, a fundamental process in various biological phenomena such as viral infection and intracellular trafficking. Membrane fusion involves a sequence of events, beginning with the close apposition of membranes, followed by lipid rearrangements that lead to the merging of the outer leaflets, then inner leaflets, and finally, the mixing of luminal contents.

DPHpPC's utility in these assays stems from the sensitivity of its fluorescence lifetime to its surface concentration within the membrane. In a typical lipid mixing assay, DPHpPC is incorporated into a population of "probe-rich" vesicles. When these vesicles fuse with "probe-free" vesicles, the DPHpPC molecules diffuse from the probe-rich membranes into the probe-free ones, leading to a decrease in the local concentration of the probe and a consequent increase in its average fluorescence lifetime. This increase in fluorescence lifetime specifically reports on the mixing of membrane lipids.

Studies employing poly(ethylene glycol) (PEG)-mediated fusion of small unilamellar vesicles (SUVs) have demonstrated the ability of DPHpPC to distinguish distinct stages of membrane fusion. An increase in DPHpPC fluorescence lifetime signifies outer leaflet mixing, which typically occurs on a timescale of approximately 10 seconds. This initial lipid mixing event is often accompanied by transient proton transfer, monitored by aqueous fluorescent markers like 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS). Subsequent to outer leaflet mixing, a delay period is observed, followed by inner leaflet mixing and content mixing, which occur on longer timescales, typically ranging from 150 to 300 seconds. Inner leaflet mixing can also be monitored by DPHpPC lifetime increase, often in conjunction with other probes like NBD-PS.

The DPHpPC self-quenching assay has shown lipid transfer rates consistent with those obtained using the BODIPY500/530 assay, and notably faster than the NBD-PE/Rh-PE RET assay. This suggests that the bulky headgroups of certain other probes might impede their movement through the transient structures formed during fusion, thereby affecting the apparent rate of lipid mixing.

Analysis of Interleaflet Lipid Transfer Using DPHpPC Fluorescence

While DPHpPC is primarily used to monitor lipid mixing during membrane fusion, which inherently involves the redistribution of lipids between fusing membranes, its application in directly analyzing interleaflet lipid transfer (also known as "flip-flop") within a single bilayer requires careful consideration. Interleaflet lipid transfer refers to the spontaneous movement of a lipid molecule from one leaflet of a bilayer to the other.

The fluorescence lifetime of DPHpPC can be used to track lipid movement between aggregated vesicles. This assay is capable of differentiating between true membrane fusion and the mere mixing of lipids in the outer leaflets of contacting membranes. However, research indicates that in some contexts, such as PEG-mediated lipid transfer between bilayers, the transbilayer diffusion (flip-flop) of DPHpPC itself may not be the primary contributor to the observed transfer processes, which are instead attributed to rapid interbilayer monomer diffusion.

Despite this, DPHpPC, as a probe sensitive to the hydrophobic acyl chain region of membranes, provides crucial information about the lipid environment that indirectly influences interleaflet lipid transfer. Changes in membrane order and dynamics, which DPHpPC can report through fluorescence anisotropy, are fundamental to understanding the energetic landscape for lipid flip-flop. While direct measurement of DPHpPC flip-flop might be complex, its ability to report on the fluidity and packing of the acyl chains is invaluable for studies exploring the factors that govern lipid asymmetry and transbilayer movement.

Influence of Membrane Composition on DPHpPC Spectroscopic Behavior

The spectroscopic behavior of DPHpPC, including its dynamics and orientation, is significantly influenced by the lipid composition of the membrane. This sensitivity makes DPHpPC a powerful tool for investigating how different membrane components modulate membrane properties.

Effects of Cholesterol on DPHpPC Dynamics and Orientation in Bilayers

Cholesterol is a crucial component of eukaryotic cell membranes, playing a significant role in modulating membrane fluidity, organization, and permeability. Its interactions with phospholipids (B1166683) directly impact the spectroscopic properties of DPHpPC.

Studies have shown that cholesterol restricts the motion of the acyl chains within the phospholipid bilayer, while paradoxically enhancing the motion of the head groups. As DPHpPC's fluorophore (DPH) localizes within the hydrophobic acyl chain region, it effectively reports on these changes. Cholesterol influences the mass density distribution of lipids across the membrane and promotes the ordering of acyl chains around the DPH probe. However, these perturbations induced by DPH become relatively weaker as cholesterol concentration increases.

Fluorescence anisotropy (FA) experiments utilizing DPH are particularly sensitive to the concentration of cholesterol in the membrane. While FA analysis can provide a reasonable approximation of DPH's orientational distribution at low cholesterol concentrations, its quantitative accuracy substantially decreases at higher concentrations (e.g., 20 mol%). This highlights the complex interplay between cholesterol and the membrane environment, which affects the probe's behavior.

Molecular dynamics simulations further corroborate these experimental observations, demonstrating that the addition of cholesterol to membranes results in a condensing effect. This leads to a smaller average membrane area, increased ordering of dipalmitoylphosphatidylcholine (DPPC) hydrocarbon chains, and a reduced probability of gauche defects within the lipid tails. Cholesterol typically adopts an "upright" orientation within the bilayer, with its C3-hydroxyl group positioned near the lipid/water interface and its C20-26 chain extending towards the bilayer center. The increased order and membrane thickness induced by cholesterol directly influence the location and orientation of DPHpPC within the bilayer.

Table 1: DPHpPC Dynamics in DPPC Vesicles at 45°C

ParameterValueUnit
Wobbling Diffusion Rate (Dw)5.1 x 10⁷s⁻¹
Cone Angle (θc)40degrees

Table 2: Preferential Tilt Angles of DPHpPC and TMA-DPH in DPPC Langmuir-Blodgett Monolayers (Liquid-Condensed Phase) jkchemical.com

ProbeLocationTilt Angle (degrees)
DPHpPCTail region~14
TMA-DPHNear glycerol-acyl chain linkage~5

Table 3: Influence of Cholesterol Concentration on DPPC and Cholesterol Tilt Angles in Bilayers

Cholesterol Concentration (mol%)DPPC Tilt Angle (degrees)Cholesterol Tilt Angle (degrees)
5~24-25~42
40~20~28

Interactions of DPHpPC with Different Phospholipid Classes and Mixtures

The interactions of DPHpPC with various phospholipid classes and mixtures are critical for understanding how membrane heterogeneity influences probe behavior and, consequently, membrane biophysics. DPHpPC has been extensively utilized in model membrane systems composed of different phospholipids, such as dipalmitoylphosphatidylcholine (DPPC) sigmaaldrich.comjkchemical.com.

In DPPC Langmuir-Blodgett monolayers, the orientational order parameters of DPHpPC have been precisely determined using total internal reflection fluorescence (TIRF) jkchemical.com. These studies revealed preferential tilt angles for DPHpPC, such as approximately 14 degrees in the tail region of monolayers transferred from the liquid-condensed phase jkchemical.com. Furthermore, the wobbling diffusion rate and cone angle of DPHpPC have been quantified in DPPC vesicles, providing insights into the probe's rotational dynamics within these specific lipid environments.

DPH propionyl phospholipids, which include DPHpPC, have demonstrated the ability to distinguish between ether (plasmalogen) and ester (phosphatidylcholine) phospholipid membranes. They exhibited a notably larger lifetime heterogeneity when embedded in ether lipids, even in the presence or absence of cholesterol, suggesting a distinct interaction profile with different lipid linkages.

Phospholipids themselves are amphiphilic molecules characterized by polar head groups and non-polar lipid chains, broadly categorized into glycerophospholipids and sphingosine-based phospholipids like sphingomyelin (B164518). The behavior of DPHpPC is inherently sensitive to the specific headgroup and acyl chain composition of the surrounding lipids. For instance, molecular dynamics simulations have shown that cholesterol clusters are inherently unstable in phosphatidylcholine (PC) bilayers, including those composed of DPPC and dioleoylphosphatidylcholine (DOPC), readily dispersing into monomers. This instability arises from the difficulty of the bilayer system in preventing water exposure to cholesterol's hydrophobic body within a cluster. Moreover, the headgroups of PC phospholipids surrounding cholesterol exhibit a tendency to reorient and extend towards the cholesterol molecule, a phenomenon supporting the "Umbrella Model" of cholesterol-lipid interaction. The reorientation of PC headgroups can extend up to 2-3 nm from a cholesterol molecule, indicating a significant influence on the local membrane environment.

The diverse range of phospholipid classes and their mixtures, each possessing unique physical and chemical properties, profoundly impacts the localization, orientation, and dynamics of DPHpPC, making it an indispensable tool for dissecting the complexities of membrane biophysics.

Mechanistic Investigations of Complex Membrane Phenomena Utilizing Dphppc

DPHpPC in the Study of Polyethylene Glycol (PEG)-Mediated Membrane Fusion Pathways

Membrane fusion is a ubiquitous and essential process in eukaryotic cells, underpinning phenomena such as cellular trafficking, communication, reproduction, and division. Polyethylene glycol (PEG) is frequently employed in model membrane systems to induce fusion, as it can bring vesicle membranes into close contact by thermodynamically unfavorable dehydration of the interbilayer space. DPHpPC plays a crucial role in elucidating the molecular events during PEG-mediated membrane fusion by serving as a fluorescent reporter for lipid mixing, a key indicator of fusion progression.

Studies utilizing DPHpPC have revealed a detailed sequence of events during PEG-mediated fusion of pure lipid vesicles. This sequence typically involves initial vesicle aggregation, followed by the mixing of outer leaflet lipids, and subsequently, inner leaflet mixing and contents mixing. DPHpPC's fluorescence lifetime changes are specifically used to monitor membrane mixing, providing kinetic data on these distinct stages of fusion.

Sequential Mechanism Models of Fusion Monitored by DPHpPC

Research employing DPHpPC has been instrumental in proposing and validating sequential mechanism models for membrane fusion. One prominent model describes PEG-mediated fusion as a multi-step process proceeding through two sequential intermediate states before forming a stable fusion pore.

The proposed sequence of molecular events in PEG-mediated fusion, as monitored by DPHpPC and other probes, includes:

Vesicle Aggregation : Rapid initial aggregation of vesicles, occurring on a timescale of approximately 0.1 seconds.

Outer Leaflet Mixing and Transient Pore Formation : This step involves the mixing of lipids in the outer leaflets of the fusing membranes, accompanied by the formation of small, transient pores. DPHpPC lifetime increases are observed during this phase, typically on a timescale of around 10 seconds. This leads to an initial, reversible intermediate.

Delay : A subsequent delay phase, lasting between 30 to 120 seconds, precedes further fusion events.

Inner Leaflet Mixing : Following the delay, inner leaflet mixing occurs, detectable by changes in DPHpPC and other fluorescent probes, on a timescale of approximately 150 seconds.

Contents Mixing : The final stage involves the mixing of the internal aqueous contents of the vesicles, typically occurring on a timescale of 150-300 seconds.

DPHpPC's ability to report on lipid mixing specifically distinguishes it as a valuable tool for dissecting these sequential events, providing evidence for the distinct nature and timing of outer versus inner leaflet mixing during fusion.

Characterization of Intermediate States in DPHpPC-Reported Fusion

The sequential models of membrane fusion posit the existence of transient intermediate states. DPHpPC, through its sensitivity to lipid packing and environment, contributes significantly to the characterization of these elusive intermediates.

Studies suggest that the initial intermediate (I1) involves the mixing of outer leaflet lipids and transient pore formation, often conceptualized as a "stalk" structure. This state is characterized by lipid mixing but may or may not involve significant content mixing or leakage. DPHpPC's fluorescence properties can indicate the altered lipid environment within these initial contact zones. This initial intermediate is considered reversible, meaning that upon removal or dilution of PEG, the vesicles can revert to their unfused state.

The second intermediate (I2) is described as a "fusion-committed" state, sometimes referred to as a "septum," which then "pops" to form the final fusion pore. This stage is associated with both lipid and content mixing signals, and in some systems, it is the only leaky state. The progression from I1 to I2 and then to the stable fusion pore is generally considered irreversible. DPHpPC, by reporting on the extent and kinetics of lipid mixing, helps differentiate between these intermediates and understand their functional properties, such as the probabilities of lipid mixing, content mixing, and leakage.

DPHpPC Contributions to the Understanding of Protein-Lipid Interactions and Membrane Reorganization

Beyond membrane fusion, DPHpPC has been instrumental in understanding the complex interplay between proteins and lipids, and the resulting membrane reorganization. As a fluorescent probe sensitive to the hydrophobic environment, DPHpPC is widely used to monitor membrane fluidity and the ordering of lipid acyl chains nih.gov.

DPHpPC in Membrane Dynamics Studies: DPHpPC's fluorescence anisotropy decay can be used to calculate parameters like the wobbling diffusion rate and cone angle, which describe the motion and range of motion of the acyl chain within the phospholipid bilayer nih.gov. For instance, studies have shown that the DPH skeleton of DPHpPC in dipalmitoylphosphatidylcholine (DPPC) vesicles exhibits a wobbling diffusion rate of 5.1 x 10^7 s^-1 and a cone angle of 40 degrees at 45°C, indicating the dynamics of the acyl chain region nih.gov.

Influence of Cholesterol on Membrane Dynamics (DPHpPC Data): DPHpPC has been particularly useful in investigating the effects of cholesterol on membrane properties. Research indicates that the presence of cholesterol restricts the motion of the acyl chain within the phospholipid bilayer, as evidenced by DPHpPC measurements nih.gov. This restriction contributes to the increased order and thickness observed in cholesterol-containing membranes.

The data in the table below illustrates the impact of cholesterol on the motion of the acyl chain as reported by DPHpPC in DPPC vesicles:

ProbeMembrane SystemTemperature (°C)Wobbling Diffusion Rate (Dw) (s⁻¹)Cone Angle (θc) (degrees)Effect of Cholesterol
DPHpPCDPPC Vesicles455.1 x 10⁷40Restricts acyl chain motion nih.gov

DPHpPC in Protein-Lipid Interaction and Membrane Reorganization: Protein-lipid interactions are crucial for various cellular processes, including membrane organization, signaling, and trafficking. DPHpPC, by reporting on the local lipid environment, can help infer how proteins might induce changes in membrane organization. While direct binding of DPHpPC to specific proteins is not its primary function, changes in membrane fluidity or domain formation induced by protein insertion or interaction can be detected using DPHpPC's fluorescence properties. For example, time-resolved fluorescence techniques, which can utilize probes like DPHpPC, are valuable tools for studying lipid domains and rafts, which are lateral membrane heterogeneities influenced by lipid-lipid and specific lipid-protein interactions. The ability of DPHpPC to reflect the ordering of lipid acyl chains makes it suitable for investigating how proteins might perturb or reorganize the lipid bilayer structure, thereby influencing membrane properties and function.

Computational and Theoretical Frameworks for Dphppc Membrane Systems

Atomistic Molecular Dynamics Simulations of DPH in Lipid Bilayers

Atomistic molecular dynamics (MD) simulations have been instrumental in elucidating the intricate interactions between DPH and DPPC molecules. These simulations model the system at the atomic level, providing a detailed view of the distribution, orientation, and effects of the probe on the surrounding lipid environment.

MD simulations have revealed that DPH molecules are not randomly distributed within the DPPC bilayer but rather localize in specific regions. Studies have shown that DPH resides in the hydrocarbon core of the membrane. nih.gov It tends to favor the middle region of the acyl chains over the absolute center of the bilayer. nih.gov

The orientation of DPH within the membrane is also a critical factor influencing its fluorescent properties. Simulations consistently demonstrate that the principal axis of the DPH molecule aligns with the membrane normal, mirroring the order of the lipid acyl chains. nih.govnih.gov This parallel alignment to the lipid tails is a predominant feature observed in various lipid phases, including liquid disordered (Ld), liquid ordered (Lo), and solid ordered (So). nih.gov Interestingly, in Lo phases composed of sphingomyelin (B164518) and cholesterol, a significant portion of DPH molecules has been observed positioned between the membrane leaflets, a phenomenon not typically seen in pure phosphatidylcholine membranes. nih.gov

The orientational distribution of DPH can be described by order parameters, with P2 and P4 being sufficient to fully characterize it. nih.gov The table below summarizes key findings from MD simulations regarding DPH localization and orientation.

ParameterFinding from MD SimulationsReference
Primary LocationHydrocarbon core of the lipid bilayer nih.gov
Preferred RegionMiddle region of the acyl chains nih.gov
Predominant OrientationPrincipal axis aligned with the membrane normal (parallel to lipid tails) nih.govnih.gov
Orientation in Lo PhaseA significant fraction can be found between membrane leaflets nih.gov

The introduction of DPH into a DPPC bilayer is not a passive process; the probe actively influences the local properties of the membrane. Atomistic MD simulations have quantified these perturbations, revealing significant but localized effects. nih.gov

The presence of DPH also impacts the lateral diffusion of lipid molecules. The lateral motion of DPPC molecules in close proximity to DPH is considerably slowed down. nih.gov This reduction in mobility is attributed to attractive interactions between DPPC and DPH, as well as a decrease in the free volume caused by the probe's presence. nih.gov Consequently, the lateral diffusion coefficient for DPPC molecules near DPH is significantly lower than in a pure DPPC system. nih.gov

Furthermore, DPH has a subtle effect on the average area per lipid. Simulations indicate a small but systematic decrease in the average area per DPPC molecule as the concentration of DPH increases. nih.gov The following table presents a summary of the simulated effects of DPH on local membrane properties.

Membrane PropertyEffect of DPH PresenceReference
Lipid Acyl Chain OrderIncreased by ~40% in the vicinity of DPH nih.gov
Bilayer ThicknessSlightly increased nih.gov
Lateral Diffusion of LipidsSubstantially suppressed near DPH nih.gov
Average Area per LipidSlightly decreased nih.gov

Quantum Mechanical and Electronic Structure Calculations on DPHpPC Photophysics

Understanding the photophysical behavior of DPH within the membrane requires the application of quantum mechanical (QM) and electronic structure calculations. These methods provide insights into the electronic transitions that govern the absorption and fluorescence properties of the probe.

Computational studies have explored various fluorescence characteristics of DPH, with a particular focus on fluorescence anisotropy. acs.org This property is directly related to the rotational freedom of the probe within the anisotropic environment of the membrane. acs.org The absorption spectra of DPH embedded in DPPC and dioleoylphosphatidylcholine (DOPC) membranes are quite similar, with a minor red shift observed in DPPC. nih.gov This shift is potentially due to the closer proximity of water molecules to the probe in the DPPC bilayer. nih.gov

The fluorescence lifetime of a probe like DPH is highly sensitive to its environment. acs.org All-atom simulations have demonstrated a strong correlation between the probe's immersion depth within the membrane and its fluorescence lifetime. acs.org Probes that are more deeply buried within the hydrophobic core of the membrane are shielded from collisions with highly mobile water molecules, which would otherwise accelerate the non-radiative relaxation process and shorten the fluorescence lifetime. acs.org

Theoretical Models for DPHpPC Molecular Dynamics within Confined Environments

The lipid bilayer represents a confined environment that dictates the molecular dynamics of embedded probes like DPH. Theoretical models, often parameterized using data from atomistic simulations, are employed to describe these dynamics over longer length and time scales. nih.gov

The rotational motion of DPH within the membrane is a key aspect that can be modeled. Rotational autocorrelation functions (ROTACFs) calculated from MD simulations can be used to model the time-resolved fluorescence anisotropy decay. nih.gov These models help in interpreting experimental data and understanding the orientational freedom of the probe within different lipid phases. nih.gov

The study of complex fluids in confined geometries is a broader area of research that provides theoretical frameworks applicable to probe-membrane systems. nih.gov Multiscale modeling approaches that bridge atomistic detail with mesoscale models can offer a more comprehensive understanding of the system's behavior. nih.gov These models are crucial for overcoming the limitations of purely particle-based simulations and for exploring phenomena that occur over larger scales. nih.gov

Integration of Dphppc with Advanced Analytical Platforms

Time-Resolved Fluorescence Spectroscopy Utilizing DPHpPC

Time-resolved fluorescence spectroscopy is a powerful technique for elucidating the dynamic properties of membranes, and DPHpPC is a frequently employed probe in this context. The fluorescence lifetime of DPHpPC, along with its steady-state and time-resolved fluorescence anisotropy, provides critical insights into the local environment, hydration, and molecular motions within lipid bilayers lipidmaps.orgjkchemical.comuni.lunih.gov.

Studies have shown that the average fluorescence lifetime of DPHpPC is indicative of the degree of hydration near the hydrophobic center of membranes, with shorter lifetimes suggesting higher hydration lipidmaps.org. Furthermore, the fluorescence lifetime of DPHpPC and its parent fluorophore, DPH, dramatically shortens as their two-dimensional concentrations within a membrane increase. This "lifetime quenching" phenomenon, attributed to dimer formation that reduces the symmetry of the DPH excited state, allows researchers to determine the local probe concentration in microscopic membrane regions jkchemical.com. This property is particularly useful in distinguishing lipid transfer between membrane leaflets from complete membrane fusion events jkchemical.comnih.govscribd.com.

Time-resolved fluorescence depolarization measurements using DPHpPC also enable the determination of molecular order and dynamics within membranes. Parameters such as the order parameter (S) and rotational diffusion coefficient (Dw) can be derived from the anisotropy decay data lipidmaps.orguni.lu. For instance, in studies comparing various branch-chained and straight-chained lipid membranes, DPHpPC exhibited higher steady-state fluorescence anisotropies in branch-chained lipid membranes, indicating more restricted rotational freedom of the fluorophore lipidmaps.org.

Table 1: Static and Dynamic Parameters of DPHpPC in Various Lipid/SQDG (9:1, mol/mol) LUV Membranes

LipidrSSr∞S<τ>DPHpPC (ns)<Φ> (ns)Dw (GHz)A (10³ µm²K⁻¹s⁻¹)
DPhPC0.2280.0520.6505.91.80.0380.003
Mal3(Phyt)20.2370.0550.6806.51.90.0350.003
MPL0.2450.0580.7007.22.10.0320.002
EPC0.1750.0350.5004.11.20.0600.005
POPC0.1800.0360.5204.31.30.0570.005
DGDG0.1680.0330.4803.91.10.0650.006

Note: Data adapted from a study on hydration and molecular motions in synthetic phytanyl-chained glycolipid vesicle membranes lipidmaps.org. rSS: steady-state fluorescence anisotropy; r∞: limiting anisotropy; S: order parameter; <τ>DPHpPC: average fluorescence lifetime of DPHpPC; <Φ>: rotational correlation time; Dw: wobbling diffusion coefficient; A: Arrhenius pre-exponential factor.

Total Internal Reflection Fluorescence (TIRF) Microscopy with DPHpPC for Interfacial Studies

Total Internal Reflection Fluorescence (TIRF) microscopy is an advanced optical technique that allows for selective visualization of events occurring at or near a surface, typically within 100-200 nm of the interface. By generating a thin evanescent field, TIRF minimizes background fluorescence, making it ideal for studying interfacial phenomena such as membrane-substrate interactions, protein adsorption, and the organization of lipid layers.

DPHpPC has been effectively utilized in TIRF microscopy to investigate the orientational order and dynamics of phospholipid Langmuir-Blodgett monolayers and bilayers on various substrates, including quartz and indium tin oxide (ITO) surfaces nih.gov. Researchers have determined second- and fourth-rank order parameters of DPHpPC within these layers, which then allow for the reconstruction of orientation distributions using methods like the maximum-entropy method nih.gov.

Studies involving DPHpPC in dipalmitoylphosphatidylcholine (DPPC) monolayers transferred from the liquid-condensed phase revealed preferential tilt angles for the DPH moiety. For DPHpPC, tilt angles of approximately 14 degrees with respect to the substrate normal were observed in the tail region, indicating its deep insertion and alignment with the phospholipid acyl chains nih.gov. This contrasts with other DPH derivatives like TMA-DPH, which may show different orientations closer to the headgroup region nih.gov. The ability of DPHpPC to report on the ordering in the tail region makes it a valuable probe for understanding the packing and organization of lipid molecules at interfaces.

Table 2: Preferential Tilt Angles of DPH-based Probes in DPPC Monolayers

ProbeLocation in MembranePreferential Tilt Angle (degrees from substrate normal)
DPHpPCTail region~14 nih.gov
TMA-DPHNear glycerol-acyl chain linkage~5 nih.gov
TMA-DPHBetween phospholipid headgroups and substrate surfaceFlat orientation (substantial fraction) nih.gov

Coupling DPHpPC Fluorescence Assays with Electrochemical Techniques

The combination of fluorescence assays, particularly those involving DPHpPC, with electrochemical techniques offers a synergistic approach to study membrane properties under controlled electrical potentials. This coupling is particularly relevant for understanding processes such as ion channel activity, membrane potential changes, and electroporation.

By using optically transparent and conductive films, such as indium tin oxide (ITO) deposited on quartz slides, TIRF microscopy can be directly combined with electrochemical methods. This allows for the determination of the order in phospholipid layers as a function of an externally applied interfacial potential. For instance, studies have explored the effect of applying an external potential to ITO films on the ordering in DPPC/DPHpPC layers. While the effect was generally small for layers on unmodified ITO, decreasing potential led to slightly more random distributions, possibly due to the onset of hydrogen evolution at the substrate surface. This demonstrates the potential of DPHpPC to report on subtle changes in membrane organization induced by electrochemical stimuli. Although direct numerical data for DPHpPC in coupled electrochemical-fluorescence studies were not detailed in the provided snippets regarding specific ion channel studies, the principle of using fluorescence to monitor membrane changes in response to electrical fields is well-established.

Chromatographic and Mass Spectrometric Approaches for DPHpPC-Related Studies

Chromatographic and mass spectrometric techniques are indispensable for the separation, identification, and quantification of lipids and lipid-derived compounds, including fluorescent probes like DPHpPC and their metabolites. While DPHpPC is primarily known for its fluorescence properties in membrane studies, its analysis and characterization often rely on these powerful analytical platforms lipidmaps.orguni.lu.

High-performance liquid chromatography (HPLC) is frequently used for the purification and analysis of phospholipids (B1166683) and their derivatives. For instance, methods involving HPLC have been developed for the quantitative analysis of phospholipid molecular species. DPHpPC, being a phospholipid derivative, can be separated and characterized using similar chromatographic approaches, often coupled with UV detection or fluorescence detection if the DPH moiety retains its absorbance properties in the mobile phase. Thin-layer chromatography (TLC) has also been historically used for separating phospholipid classes, which would include DPHpPC.

Mass spectrometry (MS), particularly when coupled with chromatography (e.g., LC-MS or GC-MS), provides detailed structural information and enables the identification and quantification of complex lipid mixtures lipidmaps.org. For example, gas chromatography-mass spectrometry has been used to determine the molar proportions of fatty acids in various lipids lipidmaps.org. While direct studies focusing on the mass spectrometric fragmentation patterns or specific quantification of DPHpPC itself were not extensively detailed in the provided results, the general applicability of LC-MS/MS for resolving complex lipid mixtures and discriminating between different lipid types suggests its utility in DPHpPC-related research, especially for studying its metabolic fate or interactions with other membrane components.

Prospective Research Avenues and Translational Implications of Dphppc Studies

Design and Synthesis of Next-Generation DPHpPC Analogs with Enhanced Probing Capabilities

The ongoing development of DPHpPC analogs represents a significant research avenue aimed at enhancing its utility as a membrane probe. Researchers have already explored the synthesis of long-chain homologues of DPHpPC, demonstrating the feasibility of modifying its structure to achieve specific probing characteristics researchgate.net. For instance, a phospholipid analogue incorporating the DPH chromophore has been synthesized, exhibiting similar fluorescence properties to DPH but with the crucial advantage of being unable to freely exchange through solution when incorporated into phospholipid vesicles, thereby improving its localization specificity within membranes researchgate.net.

Further modifications have included altering the headgroup, such as the synthesis of 1-palmitoyl-2-[3-(diphenylhexatrienyl)propanoyl]-sn-glycero-3-phosphoethanolamine, which possesses a polar phosphatidylethanolamine (B1630911) head group researchgate.net. Such structural variations enable the creation of analogs with tailored properties for targeting specific membrane regions or interacting with particular lipid compositions. A key focus for next-generation probes is the optimization of their photophysical properties, including enhanced sensitivity, improved photostability, and refined spectral characteristics, which are crucial for more accurate and robust measurements in complex biological systems polimi.itresearchgate.net. The pursuit of multiparametric environment-sensitive probes is also a promising direction, aiming to achieve increased spatial resolution and richer information content from probe responses, thereby providing a more comprehensive understanding of membrane heterogeneity and dynamics researchgate.net.

High-Throughput Methodologies Based on DPHpPC for Biomedical and Biotechnological Screening

DPHpPC's sensitivity to membrane properties makes it an excellent candidate for developing high-throughput methodologies in biomedical and biotechnological screening. Fluorescence anisotropy techniques, which utilize DPHpPC, are already employed to investigate membrane dynamics and fluidity nih.govwur.nl. These measurements can quantify the density of membrane packing, offering a valuable metric for screening compounds that influence membrane structure nih.gov.

Furthermore, DPHpPC's fluorescence lifetime can be used to monitor lipid transfer during membrane fusion, a process critical in various biological phenomena, including viral entry and cellular communication tandfonline.compnas.orguci.edu. This capability allows for the differentiation between true membrane fusion and mere mixing of lipids in contacting outer membrane leaflets, providing a precise tool for studying membrane-modulating agents pnas.org. While direct high-throughput screening applications explicitly using DPHpPC are not extensively detailed in the provided search results, the fundamental principles of its use in studying membrane fluidity and fusion are highly amenable to automation and parallelization. For example, membrane fluidity, measurable with fluorescent probes like DPHpPC, is recognized as a potential cardiovascular risk factor and can be readily assessed in erythrocytes, highlighting its diagnostic potential mdpi.com. The development of advanced data analysis methods, such as the phasor method, which can derive quantitative indices of cell metabolism and identify disease-specific molecular species from fluorescence data, further supports the integration of DPHpPC-based assays into high-throughput platforms uci.edu.

The following table summarizes key applications of DPHpPC in membrane studies:

Application AreaKey Measurement/PrincipleInsights GainedRelevant Biological Context
Membrane FluidityFluorescence Anisotropy, LifetimeLipid ordering, structural coherence of acyl chainsCell signaling, disease states (e.g., cardiovascular risk) nih.govwur.nlresearchgate.netmdpi.com
Membrane FusionFluorescence Lifetime (lipid transfer)Distinguishing true fusion from lipid mixingViral entry, vesicle trafficking, cell-cell interaction tandfonline.compnas.orguci.edu
Membrane PackingFractional Limiting Hindered AnisotropyDensity of membrane packingDrug-membrane interactions, membrane integrity nih.gov
Microenvironment Polarity/HydrationSpectral Shifts, LifetimeLocal membrane environment characteristicsProtein-lipid interactions, membrane phase behavior polimi.itresearchgate.net

Expanding the Application Repertoire of DPHpPC in Diverse Biological Membrane Systems

DPHpPC has already demonstrated its versatility across various biological membrane systems, and its application repertoire continues to expand. Initially, DPHpPC was utilized in studies of phospholipid Langmuir-Blodgett layers and bilayers, providing fundamental insights into membrane organization at interfaces core.ac.uknih.gov. Its use extended to dipalmitoylphosphatidylcholine (DPPC) monolayers and bilayers, serving as a model system for understanding lipid phase behavior and molecular interactions core.ac.uknih.govnih.gov.

Beyond simplified model systems, DPHpPC has been successfully applied to more complex biological membranes, including erythrocyte membranes and lymphocyte plasma membranes, to characterize their structural and physicochemical properties and identify specific membrane domains nih.gov. Research has also explored DPHpPC's behavior in various lipid/SQDG membranes and MPL membranes, showcasing its adaptability to different lipid compositions core.ac.uk. The probe's sensitivity to changes in membrane fluidity that accompany thermal phase transitions further underscores its utility in discerning different membrane phases and their biological implications researchgate.net.

The broader field of fluorescence probing emphasizes the applicability of such tools for studying biomembrane structure and dynamics across a wide spectrum, from basic lipid monolayers and bilayers to living cells, tissues, and even whole animals researchgate.net. DPHpPC, as a well-established membrane probe, is well-positioned to contribute to studies employing diverse biomimetic membrane models, including small, large, and giant unilamellar vesicles (SUVs, LUVs, GUVs), as well as supported lipid bilayers frontiersin.org. These models are crucial for investigating fundamental aspects of membrane biophysics, such as lipid-protein interactions and the influence of membrane curvature frontiersin.org. The continued exploration of DPHpPC in these varied and increasingly complex biological membrane systems promises to deepen our understanding of membrane-mediated cellular processes.

Q & A

Q. What steps mitigate batch-to-batch variability in Dphppc synthesis for longitudinal studies?

  • Methodological Answer : Implement quality control (QC) protocols (e.g., NMR and mass spectrometry for purity ≥98%). Use certified reference materials (CRMs) for calibration. Document synthesis conditions (e.g., reaction time, catalysts) in supplementary materials. Collaborate with analytical chemistry cores for independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.